

A Comparative Guide to Spectroscopic Data Interpretation of Substituted Methyl Benzoates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 4-(3-methoxy-3-oxopropyl)benzoate
Cat. No.:	B121839

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for a series of substituted methyl benzoates, offering insights into the influence of substituent effects on their spectral characteristics. The interpretation of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data is crucial for the structural elucidation and characterization of these important chemical entities in pharmaceutical and materials science. This document presents systematically collected experimental data to aid in this endeavor.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for methyl benzoate and its derivatives with electron-donating (methyl, methoxy) and electron-withdrawing (nitro, chloro) substituents at the ortho, meta, and para positions.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Chemical Shifts (δ) in ppm

Substituent	Position	H-2	H-3	H-4	H-5	H-6	-OCH ₃	Substituent H
-H	-	8.03	7.42	7.54	7.42	8.03	3.91	-
-CH ₃	ortho	-	7.25	7.40	7.25	7.80	3.89	2.62
-CH ₃	meta	7.83	-	7.32	7.32	7.83	3.89	2.40
-CH ₃	para	7.92	7.24	-	7.24	7.92	3.88	2.40
-OCH ₃	ortho	-	6.95	7.45	6.95	7.82	3.88	3.88
-OCH ₃	meta	7.59	-	7.35	7.10	7.59	3.90	3.84
-OCH ₃	para	7.98	6.92	-	6.92	7.98	3.87	3.87
-NO ₂	ortho	-	8.15	7.70	7.55	7.85	3.90	-
-NO ₂	meta	8.85	8.40	7.70	-	8.40	3.98	-
-NO ₂	para	8.28	8.28	-	8.28	8.28	3.96	-
-Cl	ortho	-	7.45	7.30	7.25	7.85	3.92	-
-Cl	meta	7.95	-	7.50	7.38	7.90	3.90	-
-Cl	para	7.95	7.40	-	7.40	7.95	3.91	-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Subs titue nt	Posit ion	C-1	C-2	C-3	C-4	C-5	C-6	C=O	- OCH 3	Subs titue nt C
-H	-	130.1	129.5	128.3	132.8	128.3	129.5	167.0	52.0	-
-CH ₃	ortho	130.0	140.0	131.9	125.7	130.8	129.8	167.5	51.8	21.7
-CH ₃	meta	130.1	129.9	138.0	133.6	128.2	126.6	167.1	51.9	21.2
-CH ₃	para	127.3	129.5	129.0	143.4	129.0	129.5	167.1	51.8	21.5
-OCH ₃	ortho	120.1	159.5	112.0	133.5	114.1	131.5	166.5	51.9	55.8
-OCH ₃	meta	131.5	114.0	159.5	119.5	129.4	121.9	166.8	52.1	55.4
-OCH ₃	para	122.8	131.6	113.6	163.4	113.6	131.6	166.9	51.8	55.4
-NO ₂	ortho	129.5	149.0	124.0	133.0	128.0	130.5	165.0	52.9	-
-NO ₂	meta	131.8	124.4	148.2	129.5	135.1	127.2	164.6	52.6	-
-NO ₂	para	135.4	130.6	123.5	150.5	123.5	130.6	165.1	52.8	-
-Cl	ortho	131.0	133.9	131.5	126.8	130.9	132.0	165.5	52.5	-
-Cl	meta	131.8	129.6	134.3	132.8	129.7	127.6	165.7	52.3	-
-Cl	para	128.6	130.9	128.6	139.3	128.6	130.9	166.1	52.1	-

Infrared (IR) Spectroscopy

Table 3: Carbonyl (C=O) Stretching Frequencies (ν) in cm^{-1}

Substituent	Position	C=O Stretch (cm ⁻¹)
-H	-	1724
-CH ₃	ortho	1719
-CH ₃	meta	1722
-CH ₃	para	1720
-OCH ₃	ortho	1719
-OCH ₃	meta	1721
-OCH ₃	para	1718
-NO ₂	ortho	1735
-NO ₂	meta	1729
-NO ₂	para	1728
-Cl	ortho	1730
-Cl	meta	1728
-Cl	para	1726

Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization Mass Spectrometry

Substituent	Position	Molecular Ion (M ⁺)	[M - OCH ₃] ⁺	[M - COOCH ₃] ⁺	Benzoyl Cation Derivative
-H	-	136	105	77	105
-CH ₃	ortho	150	119	91	119
-CH ₃	meta	150	119	91	119
-CH ₃	para	150	119	91	119
-OCH ₃	ortho	166	135	107	135
-OCH ₃	meta	166	135	107	135
-OCH ₃	para	166	135	107	135
-NO ₂	ortho	181	150	122	150
-NO ₂	meta	181	150	122	150
-NO ₂	para	181	150	122	150
-Cl	ortho	170/172	139/141	111/113	139/141
-Cl	meta	170/172	139/141	111/113	139/141
-Cl	para	170/172	139/141	111/113	139/141

Experimental Protocols

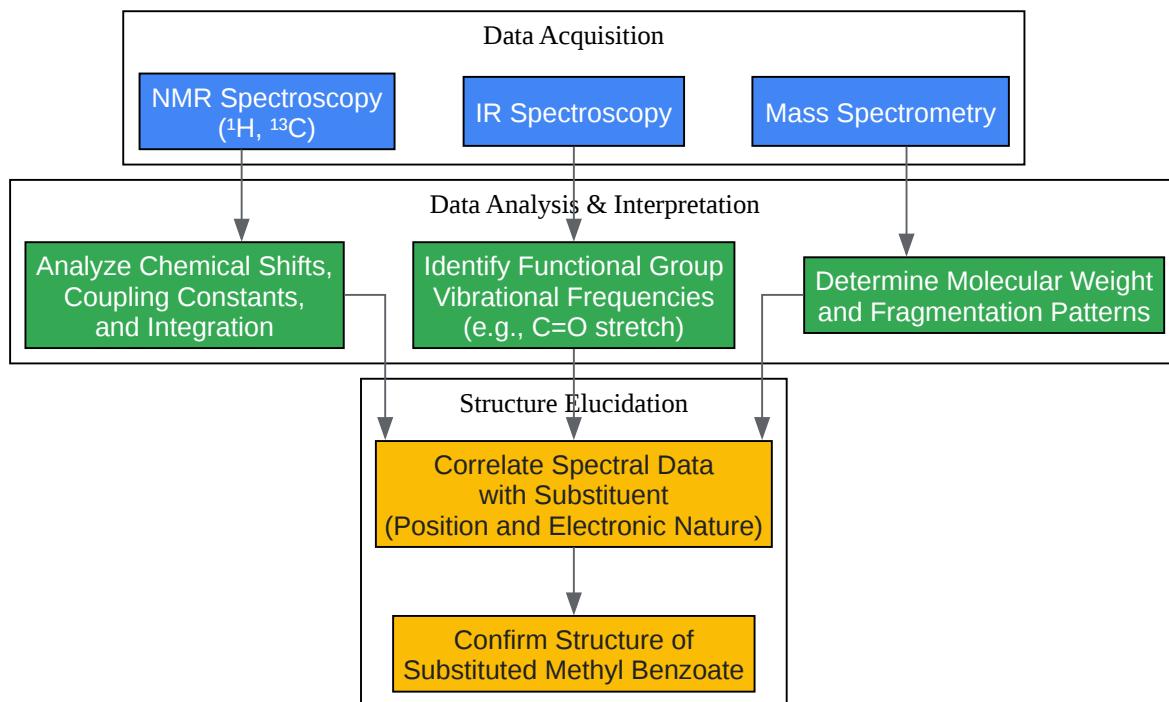
A general overview of the experimental procedures for obtaining the spectroscopic data is provided below. Specific instrument parameters may vary.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the solvent peak at δ = 77.16 ppm was used as a reference.

Infrared Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates. The spectra were recorded in the range of 4000-400 cm^{-1} . The carbonyl stretching frequencies are reported in wavenumbers (cm^{-1}).

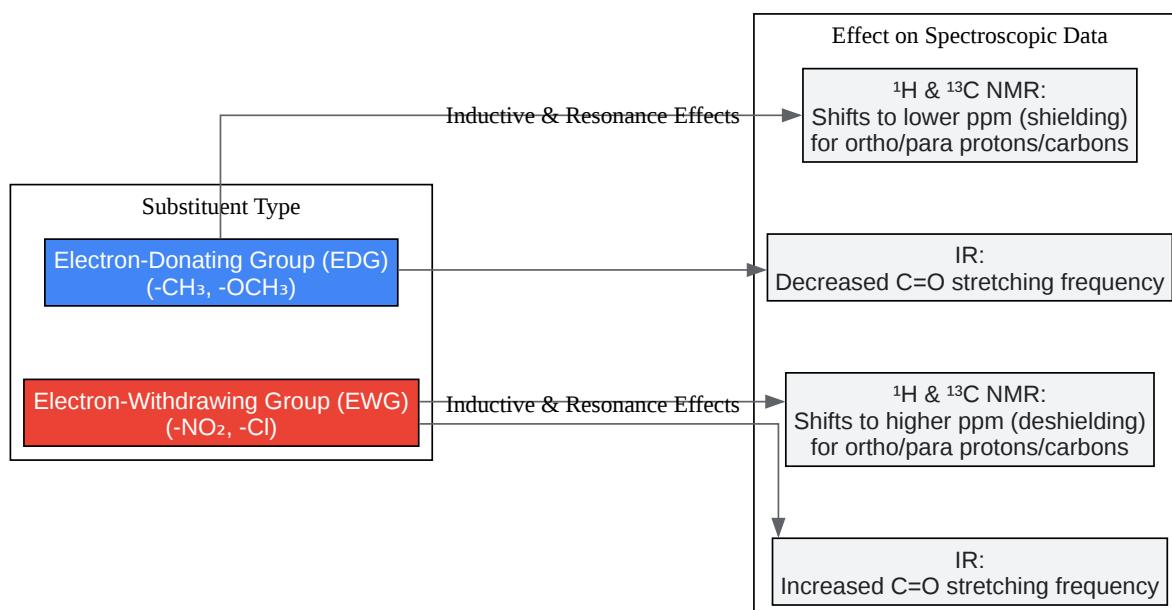

Mass Spectrometry

Mass spectra were acquired on a mass spectrometer using the electron ionization (EI) technique. The ionization energy was typically set to 70 eV. The samples were introduced via a direct insertion probe or a gas chromatograph. The mass-to-charge ratios (m/z) of the most significant fragments are reported.

Visualization of Spectroscopic Interpretation

Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data of substituted methyl benzoates.



[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic data interpretation.

Visualization of Substituent Effects

The following diagram illustrates the general effects of electron-donating and electron-withdrawing groups on the key spectroscopic features of methyl benzoates.

[Click to download full resolution via product page](#)

Caption: Substituent effects on spectroscopic data.

- To cite this document: BenchChem. [A Comparative Guide to Spectroscopic Data Interpretation of Substituted Methyl Benzoates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b121839#spectroscopic-data-interpretation-for-substituted-methyl-benzoates>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com